6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine
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Overview
Description
6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine is a heterocyclic compound that features a fused ring system combining a pyrrole and an azepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine typically involves the reaction of 3-aryl-6,7,8,9-tetrahydro-5h-imidazo[1,2-a]azepines with various alkylating reagents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent yields and quality.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: NaH, LDA, aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5H-Imidazo[1,2-a]azepine: Similar in structure but with an imidazole ring instead of a pyrrole ring.
Pyrrolo[1,2-a]imidazole: Contains a pyrrole ring fused with an imidazole ring.
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indole: Features an indole ring fused with an azepine ring.
Uniqueness
6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine is unique due to its specific ring fusion and the presence of both pyrrole and azepine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials with specialized functions .
Properties
CAS No. |
13618-89-8 |
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Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine |
InChI |
InChI=1S/C9H13N/c1-2-5-9-6-4-8-10(9)7-3-1/h4,6,8H,1-3,5,7H2 |
InChI Key |
KKOAUCWDCRJJBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CN2CC1 |
Origin of Product |
United States |
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